

Application Notes and Protocols: Dosing and Administration of PF-06447475 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of PF-06447475, a potent and selective LRRK2 kinase inhibitor, in various mouse models of neurological disorders. The following protocols and data have been synthesized from preclinical research to guide in the design of in vivo studies.

Core Data Summary

The following tables summarize the quantitative data on the dosing and administration of PF-06447475 in different mouse models based on published studies.

Table 1: Dosing Regimens of PF-06447475 in Mouse Models



Mouse Model	Dosing Range (mg/kg)	Administrat ion Route	Frequency	Duration	Key Findings
Spinal Cord Injury	2.5, 5, 10	Intraperitonea I (i.p.)	1 and 6 hours post-injury	Single Day	5 and 10 mg/kg doses significantly reduced tissue injury and neuroinflamm ation.[1][2]
Alzheimer's Disease Model (Aβ1- 42 fibrils)	10	Intraperitonea I (i.p.)	Twice daily	10 consecutive days	Attenuated neuroinflamm ation, gliosis, and cytotoxicity.[3]
Parkinson's Disease Model (α-syn preformed fibrils)	10	Intraperitonea I (i.p.)	Twice daily	10 consecutive days	Reduced neuroinflamm ation, gliosis, and cell toxicity.[3]
Parkinson's Disease Model (α- synuclein overexpressi on in rats)	30	Oral (p.o.)	Twice daily	4 weeks	Blocked dopaminergic neurodegene ration and attenuated neuroinflamm ation.[5][6]



General LRRK2 Inhibition Studies	3, 30	Oral (p.o.)	Twice daily	14 days	Significantly reduced Ser(P)-935 LRRK2 in brain and kidney.[7]
General LRRK2 Inhibition Studies	100	Oral (p.o.)	Not specified	Not specified	Inhibited pS935 and pS1292 phosphorylati on of LRRK2. [5]
Biodistributio n Study	1, 3, 10	Co- administered with [3H]LRRK2- IN-1	Single dose	Not applicable	Dose- dependently inhibited the uptake of [3H]LRRK2- IN-1 in brain and kidney.[8]

Experimental Protocols

Protocol 1: Intraperitoneal Administration for Acute Neuroinflammation Models

This protocol is based on studies investigating the effects of PF-06447475 in acute models of neuroinflammation, such as spinal cord injury.[1][2]

Materials:

- PF-06447475
- Dimethyl sulfoxide (DMSO)
- 0.9% Saline



- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes and needles for intraperitoneal injection

Procedure:

- Preparation of PF-06447475 Solution:
 - Dissolve PF-06447475 in DMSO to create a stock solution.
 - Dilute the stock solution with 0.9% saline to the final desired concentration (e.g., 2.5, 5, or 10 mg/kg). Ensure the final concentration of DMSO is less than 1%.[1]
 - Vortex the solution thoroughly to ensure it is well-mixed.
- Animal Dosing:
 - Administer the prepared PF-06447475 solution via intraperitoneal (i.p.) injection.
 - In the spinal cord injury model, injections were performed at 1 and 6 hours post-injury.[1]
 [2]

Protocol 2: Intraperitoneal Administration for Chronic Neurodegenerative Models

This protocol is adapted from studies investigating the long-term effects of PF-06447475 in models of Alzheimer's and Parkinson's disease.[3][4]

Materials:

- PF-06447475
- 30% Hydroxypropyl-β-cyclodextrin in saline solution
- Sterile microcentrifuge tubes



- · Vortex mixer
- · Syringes and needles for intraperitoneal injection

Procedure:

- Preparation of PF-06447475 Solution:
 - Dissolve PF-06447475 in 30% hydroxypropyl-β-cyclodextrin in saline solution to the desired concentration (e.g., 10 mg/kg).[3]
 - Vortex the solution until the compound is fully dissolved.
- Animal Dosing:
 - Administer the prepared solution via intraperitoneal (i.p.) injection.
 - For chronic studies, the administration was performed twice daily for 10 consecutive days.
 [3]

Protocol 3: Oral Gavage Administration

This protocol is based on studies utilizing oral administration of PF-06447475.[5][6][9]

Materials:

- PF-06447475
- Vehicle (e.g., DMSO, PEG300, Tween80, ddH2O or corn oil)
- · Oral gavage needles
- Syringes

Procedure:

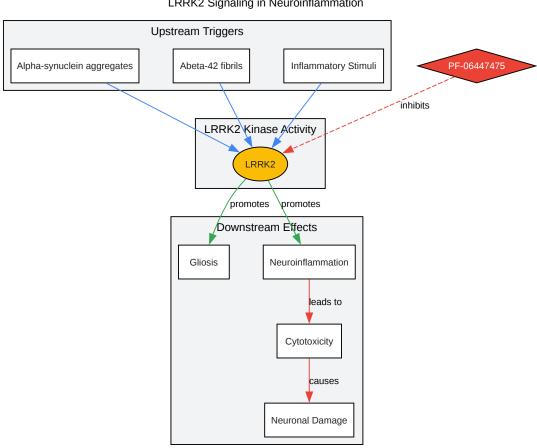
Preparation of PF-06447475 Suspension:



- \circ A suggested vehicle formulation is as follows: Add 50 μ L of a 61 mg/mL stock solution in DMSO to 400 μ L of PEG300 and mix. Then add 50 μ L of Tween80 and mix. Finally, add 500 μ L of ddH2O. This solution should be used immediately.[5]
- \circ Alternatively, for a corn oil suspension, add 50 µL of an 8.6 mg/mL stock solution in DMSO to 950 µL of corn oil and mix well. This should also be used immediately.[5]
- Animal Dosing:
 - Administer the prepared suspension to the mice via oral gavage using a suitable gavage needle.
 - Dosing schedules in studies have ranged from twice daily for 14 days to 4 weeks.[6][7]

Visualizations Signaling Pathway





LRRK2 Signaling in Neuroinflammation

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Caption: LRRK2 signaling in neuroinflammation and its inhibition by PF-06447475.

Experimental Workflow



Start: Disease Model Induction (e.g., SCI, $A\beta/\alpha$ -syn injection) Prepare PF-06447475 Solution/Suspension Administer PF-06447475 (i.p. or p.o.) Monitor Animal Health and Behavior **Endpoint Analysis:** - Histology - Western Blot - Cytokine Analysis

General Workflow for In Vivo Studies with PF-06447475

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Data Analysis and Interpretation

Caption: A generalized experimental workflow for preclinical studies using PF-06447475.



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